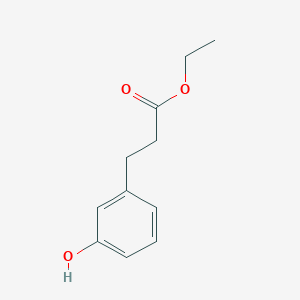

Ethyl 3-(3-hydroxyphenyl)propanoate

Beschreibung

Contextualization within Phenolic Ester Chemistry Research

Phenolic esters are a significant class of organic compounds that are extensively studied for their antioxidant, antimicrobial, and anti-inflammatory properties. These properties are largely attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals. The ester functional group, on the other hand, modulates the compound's lipophilicity, influencing its solubility, absorption, and distribution in biological systems.

Research in phenolic ester chemistry often involves the synthesis of novel derivatives to enhance their biological efficacy or to explore their potential in materials science and as food additives. The esterification of phenolic acids with various alcohols is a common strategy to create a diverse library of compounds for screening. For instance, studies have explored the enzymatic synthesis of various phenolic esters, including ethyl 3-(4-hydroxyphenyl)propanoate, a structural isomer of the title compound, using lipases as biocatalysts. mdpi.com While the synthesis of the 4-hydroxy isomer has been documented with varying success, it highlights the general interest in this class of molecules. mdpi.com

Significance and Research Trajectory of Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328)

The significance of Ethyl 3-(3-hydroxyphenyl)propanoate primarily stems from its core structure, which is derived from 3-(3-hydroxyphenyl)propanoic acid. This parent acid is a known human metabolite of dietary polyphenols, such as those found in fruits, vegetables, and whole grains. hmdb.ca Specifically, it is a microbial degradation product of flavonoids like quercetin. nih.gov Research has shown that 3-(3-hydroxyphenyl)propanoic acid exhibits notable biological activities, including antioxidant and vasorelaxant effects. medchemexpress.com

The research trajectory for this compound itself is still emerging. Much of the existing literature focuses on its precursor acid. However, the esterification to the ethyl form is a logical step in drug discovery and development to potentially improve its pharmacokinetic properties. The synthesis of related phenolic esters is often pursued to create derivatives with enhanced biological activity or for use as flavoring agents. For example, the 2-hydroxy isomer, Ethyl 3-(2-hydroxyphenyl)propanoate, has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent. nih.gov

Scope and Objectives of Academic Investigations concerning this compound

Academic investigations into this compound and its related compounds are driven by several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and sustainable synthetic routes to produce this compound and its analogs. This includes exploring both traditional chemical methods and biocatalytic approaches. mdpi.com Characterization of these compounds involves a suite of analytical techniques to confirm their structure and purity.

Evaluation of Biological Activity: A major focus of research is to investigate the biological properties of this compound, particularly its potential as an antioxidant. This often involves in vitro assays to measure its radical scavenging activity and compare it to its parent acid and other related phenolic compounds. The findings for the parent acid, 3-(3-hydroxyphenyl)propanoic acid, which inhibits monocyte binding to endothelial cells, suggest a potential avenue of investigation for the ethyl ester as well. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how modifications to the chemical structure of this compound affect its biological activity. By synthesizing and testing a series of related esters with varying alkyl chain lengths or substitution patterns on the phenyl ring, scientists can elucidate the key structural features responsible for its efficacy.

Potential Applications: The ultimate objective of many academic studies is to identify potential applications for this compound. This could range from its use as a lead compound in the development of new therapeutic agents to its application as a functional ingredient in the food or cosmetic industries.

While specific, in-depth research exclusively on this compound is still growing, the existing knowledge on its parent compound and the broader field of phenolic esters provides a strong rationale for its continued investigation. Future studies are likely to provide more detailed insights into the unique properties and potential of this intriguing molecule.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGNJSXCCKHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569931 | |

| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34708-60-6 | |

| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 3 Hydroxyphenyl Propanoate

Strategic Retrosynthetic Analysis for Ethyl 3-(3-hydroxyphenyl)propanoate)

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available precursors. For Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328), the analysis reveals several viable synthetic routes originating from fundamental chemical transformations.

The most straightforward disconnection is the ester linkage (C-O bond), which points to a Fischer esterification reaction. This approach identifies 3-(3-hydroxyphenyl)propanoic acid and ethanol (B145695) as the immediate precursors. This is a classic and widely used method, often catalyzed by a strong acid.

A more advanced disconnection targets the carbon-carbon bond of the propanoate side chain. One such strategy involves a Wittig or Horner-Wadsworth-Emmons reaction, starting with 3-hydroxybenzaldehyde (B18108) and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester to form an α,β-unsaturated ester, Ethyl 3-(3-hydroxyphenyl)acrylate (ethyl m-coumarate). Subsequent reduction of the carbon-carbon double bond via catalytic hydrogenation yields the target saturated ester. A representative synthesis for a similar compound involves a sequential one-pot Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction. researchgate.net

Another C-C bond forming strategy is the Knoevenagel condensation. This involves reacting 3-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or Meldrum's acid, in the presence of a basic catalyst. This is followed by decarboxylation and reduction steps to form the 3-phenylpropanoic acid backbone, which can then be esterified. A similar tandem Knoevenagel condensation/alkylidene reduction has been effectively used for the synthesis of the amino analogue of the target molecule. nih.gov

Finally, an aldol-type reaction represents a powerful approach. Evans chemistry, for instance, allows for stereoselective synthesis by reacting a silyl-protected 3-hydroxybenzaldehyde with a chiral oxazolidinone derivative. nih.govresearchgate.net This method provides control over the stereochemistry at the β-position if hydroxylated derivatives were desired, followed by standard transformations to achieve the final product.

Catalytic Approaches in the Synthesis of this compound)

Catalysis is central to the efficient and selective synthesis of this compound. Methodologies can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems, each offering distinct advantages.

Homogeneous Catalysis for this compound Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild conditions. Lewis acids are prominent catalysts for the esterification of the precursor, 3-(3-hydroxyphenyl)propanoic acid. mdpi.com Simple metal salts, such as zinc(II) or copper(II) triflate, can effectively catalyze the reaction. nih.govorganic-chemistry.org For instance, zinc(II) salts with poorly coordinating anions have shown high efficacy in the solvent-free esterification of fatty acids, a process that can be adapted for phenolic acids. nih.gov The mechanism involves the Lewis acid activating the carbonyl group of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol. mdpi.com

For synthetic routes involving the reduction of an unsaturated precursor like Ethyl 3-(3-hydroxyphenyl)acrylate, homogeneous transfer hydrogenation is a viable option. Rhodium complexes, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer, have been used for the selective transfer hydrogenation of cinnamic acid using formic acid as a hydrogen source, efficiently reducing the alkene while leaving the carboxyl group intact. chemmethod.com

Heterogeneous Catalysis for this compound Synthesis

Heterogeneous catalysts operate in a different phase from the reaction mixture, which greatly simplifies their separation and reuse, aligning with green chemistry principles. For the direct esterification of 3-(3-hydroxyphenyl)propanoic acid with ethanol, solid acid catalysts are highly effective. These include materials such as:

Sulfonated Carbons: Activated carbon functionalized with sulfonic acid groups provides a robust, high-surface-area catalyst. acs.orgresearchgate.net

Acidic Resins: Ion-exchange resins like Amberlyst-15, which contain sulfonic acid groups, are widely used and effective for esterification reactions. csic.es

Sulfated Zirconia: This solid superacid is known for its high thermal stability and strong Brønsted acid sites, which are crucial for efficient esterification. oru.edursc.org

In synthetic pathways that start from an unsaturated precursor, heterogeneous catalytic hydrogenation is the standard method for reducing the C=C double bond of Ethyl 3-(3-hydroxyphenyl)acrylate. The most common catalyst for this transformation is palladium on a solid support, typically activated carbon (Pd/C). youtube.comyoutube.com The reaction is carried out under an atmosphere of hydrogen gas and effectively reduces the alkene selectively without affecting the aromatic ring or the ester group. youtube.comprepchem.com

Biocatalytic Pathways towards this compound

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional specificity and under mild, environmentally benign conditions. Lipases (EC 3.1.1.3) are particularly well-suited for the synthesis of this compound via the esterification of its corresponding acid precursor. jmbfs.org These enzymes function efficiently in non-aqueous or low-water environments, shifting their natural hydrolytic function towards synthesis. jmbfs.org

Immobilized lipases are preferred in industrial applications due to their enhanced stability and reusability. mdpi.com Lipase from Candida antarctica B (CALB), often immobilized on a macroporous acrylic resin (e.g., Novozym 435), is a highly effective and versatile biocatalyst for the esterification of various phenolic acids. nih.govmdpi.com Studies on the enzymatic lipophilization of phenolic compounds have demonstrated high yields (up to 94%) in esterification reactions catalyzed by immobilized C. antarctica lipase. nih.govresearchgate.net Lipases from Yarrowia lipolytica have also shown the ability to catalyze the esterification of 3-phenylpropanoic acid with high conversion rates. mdpi.com

The table below summarizes findings from research on the biocatalytic esterification of phenolic acids, which is applicable to the synthesis of the target compound.

| Enzyme Source | Catalyst Form | Substrate(s) | Key Findings |

| Candida antarctica B (CALB) | Immobilized (Novozym 435) | Phenolic acids & various alcohols | High yields (up to 94-98%) and reaction rates achieved in organic solvents. mdpi.comnih.gov |

| Yarrowia lipolytica | Whole-cell biomass | 3-Phenylpropanoic acid & ethanol | High conversion (95%) achieved after 24 hours. mdpi.com |

| Rhizomucor miehei | Immobilized in organogel | Phenolic acids & alcohols | Demonstrated good catalytic activity for esterification. nih.gov |

| Lipase AK (Pseudomonas fluorescens) | Powder | (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester | Used for stereoselective hydrolysis, indicating potential for kinetic resolution. chemicalpapers.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

The use of catalytic processes, in general, is a cornerstone of green chemistry. Both heterogeneous catalysts and biocatalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles, minimizing waste and reducing costs. oru.edumdpi.com Solid acid catalysts, for example, replace corrosive and difficult-to-remove mineral acids like sulfuric acid in esterification reactions. oru.edursc.org

Biocatalytic routes epitomize green chemistry by operating at or near ambient temperature and pressure, which significantly lowers energy consumption. jmbfs.org These reactions are conducted in benign solvent systems, or even solvent-free, and produce minimal by-products due to the high selectivity of enzymes. researchgate.netgoogle.com

Solvent-Free Synthesis of this compound

Eliminating organic solvents from chemical processes is a key goal of green chemistry, as solvents often contribute the largest portion of mass to a reaction and generate significant waste. Several advanced methods allow for the solvent-free synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions, often under solvent-free conditions. The direct esterification of carboxylic acids with alcohols can be achieved in minutes with high yields using microwave irradiation, sometimes with a catalyst like N-fluorobenzenesulfonimide or simply a catalytic amount of a traditional acid. sciepub.commdpi.comrsc.org

Furthermore, both enzymatic and certain homogeneous catalytic systems can be adapted for solvent-free conditions. Lipase-catalyzed transesterification can be performed using only the acylating agent as the solvent. google.com Similarly, the use of simple zinc(II) salts has proven effective for the solvent-free esterification of fatty acids, a methodology that holds promise for phenolic acid substrates. nih.gov These approaches not only reduce environmental impact but also simplify product purification, leading to more efficient and economical manufacturing processes.

Atom Economy and Reaction Efficiency in this compound Production

A common pathway to the core structure involves the Knoevenagel condensation of 3-hydroxybenzaldehyde with an active methylene compound like malonic acid, which produces 3-(3-hydroxyphenyl)acrylic acid. nih.govias.ac.in Subsequent catalytic hydrogenation of the carbon-carbon double bond yields 3-(3-hydroxyphenyl)propanoic acid. researchgate.net The final step is the esterification of the carboxylic acid with ethanol.

Catalytic Hydrogenation: This step is an excellent example of a highly atom-economical reaction. In theory, it is an addition reaction where molecular hydrogen is added across the double bond, incorporating all atoms into the desired product. jocpr.com The efficiency of this step is largely dependent on the catalyst and reaction conditions. Palladium on carbon (Pd/C) is a commonly used catalyst that demonstrates high activity and selectivity under mild conditions. researchgate.net

Esterification: The conversion of 3-(3-hydroxyphenyl)propanoic acid to its ethyl ester is typically an equilibrium-limited reaction. To drive the reaction towards high yield, methods such as using an excess of ethanol or removing the water byproduct are employed. Acid catalysts are standard for this transformation.

Table 1: Analysis of a Synthetic Pathway to this compound This table illustrates a plausible three-step synthesis, highlighting the reaction type and key efficiency considerations at each stage.

| Step | Reaction | Starting Materials | Key Reagents | Product | Efficiency Considerations |

| 1 | Knoevenagel Condensation | 3-hydroxybenzaldehyde, Malonic acid | Pyridine (B92270) (trace), Ethanol nih.govias.ac.in | 3-(3-Hydroxyphenyl)acrylic acid | Use of catalytic base; generation of H₂O and CO₂ as byproducts affects atom economy. |

| 2 | Catalytic Hydrogenation | 3-(3-Hydroxyphenyl)acrylic acid | H₂, Pd/C catalyst researchgate.net | 3-(3-Hydroxyphenyl)propanoic acid | High atom economy (addition reaction); catalyst recyclability improves overall process efficiency. jocpr.com |

| 3 | Fischer Esterification | 3-(3-Hydroxyphenyl)propanoic acid | Ethanol (excess), Sulfuric acid (cat.) | This compound | Equilibrium reaction; yield driven by excess reagent or water removal. Generates water as the only byproduct. |

Novel Reaction Protocols for the Derivatization of this compound Precursors

Indium-Mediated Reformatsky Reaction: A significant advancement in forming the carbon skeleton of propanoate precursors from aldehydes is the use of indium-mediated reactions. rsc.org The Reformatsky reaction, which traditionally uses zinc, can be effectively promoted by indium, often with superior results, including the ability to perform the reaction in water. researchgate.net This method allows for the direct reaction of an α-halo ester with an aldehyde, such as 3-hydroxybenzaldehyde, without the need to protect the phenolic hydroxyl group. This circumvents additional protection and deprotection steps, which add to the cost, time, and waste of a synthesis.

Advanced Knoevenagel Condensations: While the Knoevenagel condensation is a classic method, modern protocols have made it significantly more efficient and environmentally benign. The use of organocatalysts like proline in green solvents such as ethanol has been shown to produce excellent yields of cinnamic acid derivatives. nih.gov Furthermore, the application of microwave irradiation can dramatically reduce reaction times and, in some cases, allows the reaction to proceed under solvent-free conditions, further enhancing its green credentials. unifap.brtandfonline.com These methods represent a significant improvement over traditional protocols that often required toxic solvents like pyridine and long reaction times. nih.gov

Table 2: Comparison of Synthetic Protocols for a Key Precursor from 3-Hydroxybenzaldehyde This table compares a traditional multi-step approach to a novel, more streamlined protocol for synthesizing a β-hydroxy ester precursor.

| Feature | Traditional Protocol (e.g., Zn-Reformatsky) | Novel Protocol (Indium-Mediated) |

| Key Reagent | Activated Zinc | Indium Metal rsc.org |

| Solvent | Anhydrous organic solvents (e.g., Benzene (B151609), THF) | Water or organic solvents researchgate.net |

| Hydroxyl Protection | Often required for phenolic aldehydes | Not required, simplifying the process |

| Number of Steps | Increased due to protection/deprotection | Reduced, leading to higher overall yield |

| Conditions | Often requires heating | Can proceed at room temperature researchgate.net |

| Efficiency | Lower atom economy and higher E-Factor due to extra steps | Higher atom economy and lower E-Factor |

Chemical Reactivity and Transformational Studies of Ethyl 3 3 Hydroxyphenyl Propanoate

Investigation of Ester Hydrolysis Mechanisms of Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328)

The ester functional group in ethyl 3-(3-hydroxyphenyl)propanoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process cleaves the ester bond, yielding 3-(3-hydroxyphenyl)propanoic acid and ethanol (B145695).

Under acidic conditions, the hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol lead to the formation of the carboxylic acid. libretexts.orgdoubtnut.com The general mechanism is depicted below:

Acid-Catalyzed Hydrolysis Mechanism

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer.

Elimination of the alcohol.

Deprotonation to form the carboxylic acid.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. libretexts.org The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt. Acidification of the salt in a separate step is required to obtain the free carboxylic acid. sserc.org.uk

| Hydrolysis Type | Catalyst | Key Features | Products |

| Acid-Catalyzed | Strong acid (e.g., H₂SO₄, HCl) | Reversible, requires excess water to favor product formation. libretexts.org | 3-(3-hydroxyphenyl)propanoic acid, Ethanol |

| Base-Catalyzed (Saponification) | Strong base (e.g., NaOH, KOH) | Irreversible, proceeds to completion. libretexts.org | Sodium 3-(3-hydroxyphenyl)propanoate, Ethanol |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring of this compound

The phenolic ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The presence of the deactivating ethyl propanoate group at the meta position influences the regioselectivity of these reactions. The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions relative to it (positions 2, 4, and 6).

Nitration: The nitration of phenols typically yields a mixture of ortho and para isomers. tandfonline.com For 3-substituted phenols, nitration often leads to substitution at the positions ortho and para to the hydroxyl group. The use of different nitrating agents and conditions can influence the regioselectivity. For instance, nitration of phenols with metal nitrates like Fe(NO₃)₃·9H₂O can show high regioselectivity for the ortho position. tandfonline.com

Halogenation: Halogenation of phenols, such as bromination, is also a common electrophilic substitution reaction. The hydroxyl group activates the ring, often leading to poly-substitution if not carefully controlled. The specific conditions and the nature of the halogenating agent will determine the outcome of the reaction.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of phenols can be challenging due to the complexation of the Lewis acid catalyst with the phenolic oxygen. However, acylation of resorcinol (B1680541) derivatives, which contain two hydroxyl groups, has been achieved using various methods, including the use of acetic acid with a catalyst. future4200.com The hydroxyl group in this compound would be expected to direct acylation to the ortho and para positions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | Ethyl 3-(3-hydroxy-2-nitrophenyl)propanoate, Ethyl 3-(3-hydroxy-4-nitrophenyl)propanoate, Ethyl 3-(3-hydroxy-6-nitrophenyl)propanoate |

| Bromination | Br₂/Solvent | Mono-, di-, and tri-brominated products at positions 2, 4, and 6. |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | Ortho- and para-acylated products relative to the hydroxyl group. |

Redox Chemistry Pertaining to the Functional Groups within this compound

The two primary functional groups of this compound, the phenolic hydroxyl group and the ethyl ester, can undergo redox reactions under appropriate conditions.

Oxidation of the Phenolic Hydroxyl Group: Phenolic compounds can be oxidized to form various products, including quinones. The electrochemical oxidation of phenols is a well-studied process, and the oxidation potential is influenced by the substituents on the aromatic ring. tandfonline.comfuture4200.comacs.org The hydroxyl group in this compound can be oxidized, and the specific products would depend on the oxidizing agent and reaction conditions. For example, the oxidation of substituted phenols can be achieved using catalysts like Co-N-C materials or even metal-free catalysts like onion-like carbon. reddit.commasterorganicchemistry.com The oxidation of 3-(3-hydroxyphenyl)propanoic acid, the hydrolysis product, is also a relevant consideration in biological and environmental contexts. hmdb.ca

Reduction of the Ethyl Ester Group: The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comdoubtnut.com The reduction of ethyl propanoate with LiAlH₄ yields ethanol and propanol. doubtnut.com Therefore, the reduction of this compound with LiAlH₄ would be expected to yield 3-(3-hydroxyphenyl)propan-1-ol and ethanol. Selective reduction of the ester in the presence of the phenol (B47542) might be possible with certain reagents like lithium borohydride, which is known to selectively reduce esters in the presence of other functional groups. acs.orgharvard.edu

| Transformation | Reagent | Product |

| Oxidation of Phenol | Various oxidizing agents | Quinone-type structures and other oxidation products |

| Reduction of Ester | LiAlH₄ | 3-(3-hydroxyphenyl)propan-1-ol and Ethanol |

Derivatization Strategies of the Hydroxyl and Ester Moieties of this compound

The hydroxyl and ester groups of this compound serve as handles for a variety of derivatization reactions, allowing for the synthesis of a diverse range of compounds.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. tandfonline.commasterorganicchemistry.comresearchgate.netorgchemres.org This reaction involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Derivatization of the Ester Group: The ethyl ester can be converted into other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. For example, the transesterification of ethyl 3-phenylpropanoate with benzyl (B1604629) alcohol has been reported. researchgate.net The ester can also be converted into an amide through reaction with an amine. This amidation can be facilitated by various coupling agents.

| Moiety | Reaction | Reagents | Product |

| Hydroxyl | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | Corresponding ether |

| Ester | Transesterification | Another alcohol, Acid or Base catalyst | New ester |

| Ester | Amidation | Amine, Coupling agent | Corresponding amide |

Applications and Functional Roles of Ethyl 3 3 Hydroxyphenyl Propanoate in Advanced Organic Synthesis

Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328) as a Key Intermediate in Regioselective Synthesis

The strategic positioning of the hydroxyl and ethyl propanoate groups on the phenyl ring makes Ethyl 3-(3-hydroxyphenyl)propanoate a key player in directing the regioselectivity of various organic reactions. This control is paramount in the synthesis of complex molecules where specific isomer formation is crucial.

Role of this compound in Polycyclic Aromatic Hydrocarbon Synthesis

While the direct application of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is not extensively documented in publicly available literature, the inherent reactivity of its phenolic and ester moieties suggests its potential as a precursor. Phenolic derivatives are known to be valuable starting materials for the construction of PAHs through various synthetic strategies, including palladium-catalyzed annulative dimerization and FeCl3-mediated Scholl reactions. chemistryviews.org The hydroxyl group can be converted into a more reactive triflate group, which can then participate in C-H activation and coupling reactions to form larger aromatic systems. The ethyl propanoate side chain could be further manipulated or removed as needed during the synthetic sequence. The regiochemical outcome of such annulation reactions would be influenced by the directing effects of the substituents on the phenyl ring.

General synthetic routes for PAHs often involve the cyclodehydrogenation of suitable oligophenylene precursors. researchgate.net Although not directly implicating this compound, these methodologies highlight the importance of functionalized aromatic precursors in building complex, fused-ring systems. researchgate.netresearchgate.net

Utilization of this compound in Natural Product Synthesis

The structural motif of a hydroxylated phenylpropanoic acid is present in various natural products. While direct evidence for the use of this compound as a starting material in the total synthesis of specific natural products is scarce in the available literature, its related analogues, such as 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), are recognized metabolites and constituents of natural sources. thegoodscentscompany.comiarc.fr

The synthesis of various hydroxyphenylpropanoic acid esters has been explored for their potential biological activities, including antioxidant and antimicrobial properties. nih.govnih.gov For instance, the synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters has been accomplished using 3,4-dihydroxybenzaldehyde as a starting material. researchgate.net This underscores the utility of substituted phenylpropanoates as building blocks in the synthesis of biologically relevant molecules. The enzymatic resolution of related compounds like ethyl 3-hydroxy-3-phenylpropanoate is also a significant area of research, as it provides access to enantiomerically pure intermediates crucial for the synthesis of pharmaceuticals. google.comscielo.brresearchgate.net

Exploration of this compound in Material Science Applications

The presence of both a reactive phenolic hydroxyl group and an ester functionality opens up avenues for the application of this compound in material science. These functional groups can participate in polymerization and cross-linking reactions, making the compound a potential monomer or additive in the creation of novel materials.

Precursor for Polymer and Resin Synthesis

Phenolic compounds are fundamental building blocks for the synthesis of phenolic resins, which are known for their high thermal stability, mechanical strength, and chemical resistance. researchgate.netorientjchem.orgfree.fr These resins are typically produced through the polycondensation reaction of phenols with aldehydes, such as formaldehyde. researchgate.netyoutube.com this compound, with its phenolic hydroxyl group, could potentially be incorporated into such polymerization reactions. The ester group could either be retained to modify the properties of the resulting polymer or be hydrolyzed to provide an additional reactive carboxylic acid group for further cross-linking or functionalization.

Integration into Functional Materials and Nanocomposites

Phenolic compounds are increasingly being used in the development of functional materials and nanocomposites due to their inherent properties and ability to interact with other materials. nih.gov Phenolic resins are utilized as the matrix in fiber-reinforced composites and in the fabrication of phenolic nanocomposites with enhanced properties. txst.eduresearchgate.net The incorporation of nanofillers like clay, carbon nanotubes, or graphene into a phenolic matrix can significantly improve the mechanical and thermal properties of the resulting composite. researchgate.net

The hydroxyl group of this compound can facilitate its integration into such systems through hydrogen bonding or covalent linkages with the filler or other polymer chains. The ester group could also play a role in modulating the interfacial adhesion between the matrix and the filler. Furthermore, phenolic compounds are known to be effective in nanoencapsulation for the delivery of bioactive compounds, and the structure of this compound could be suitable for such applications. ebrary.net The interaction of phenolic compounds with inorganic materials, such as metal ions and metal oxides, is also a key aspect in the design of hybrid functional materials. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Ethyl 3 3 Hydroxyphenyl Propanoate Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural determination of Ethyl 3-(3-hydroxyphenyl)propanoate. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular skeleton, the chemical environment of each atom, and their connectivity.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The protons of the ethyl group exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons adjacent to the ester group (-CH₂-COOEt) and those adjacent to the phenyl ring (Ar-CH₂-) would also produce distinct signals, likely triplets, in the aliphatic region of the spectrum. The phenolic hydroxyl proton (Ar-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms within the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of δ 170-175 ppm. The carbon atoms of the aromatic ring would appear in the δ 115-160 ppm region, with the carbon atom attached to the hydroxyl group showing a characteristic chemical shift. The aliphatic carbons of the ethyl group and the propanoate chain would be found in the upfield region of the spectrum.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively, thereby providing a complete and detailed structural map of this compound.

Advanced Mass Spectrometry Techniques for the Characterization of this compound and its Metabolites/Derivatives

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation patterns of this compound, as well as for identifying its metabolites and derivatives.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the compound. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a prominent acylium ion. Cleavage of the bond between the propyl chain and the phenyl ring is also a probable fragmentation pathway.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is particularly useful for analyzing metabolites and derivatives, often coupled with liquid chromatography (LC-MS). It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. This allows for the accurate determination of the molecular weight of the parent compound and its modified forms. High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

The study of fragmentation patterns of related substituted 3-phenylpropenoates has shown that the position of substituents on the phenyl ring can influence the fragmentation pathways, often leading to the formation of substituted benzopyrylium intermediates. nih.gov While direct fragmentation data for the 3-hydroxy isomer is not extensively detailed in the provided search results, the general principles of ester fragmentation would apply.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups present in this compound.

Infrared Spectroscopy: The IR spectrum provides valuable information about the types of chemical bonds present in the molecule. Key characteristic absorption bands for this compound would include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

A strong C=O stretching band for the ester carbonyl group, usually appearing around 1735-1750 cm⁻¹.

C-H stretching bands for the aromatic and aliphatic protons. Aromatic C-H stretches are typically found above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.

C-O stretching bands for the ester and phenol (B47542) groups, which would be observed in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.

Ultraviolet-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-systems of the aromatic ring. For this compound, one would expect to observe absorption bands in the UV region corresponding to the π → π* transitions of the benzene ring. The presence of the hydroxyl and ester substituents on the phenylpropanoid structure will influence the position and intensity of these absorption maxima (λ_max). For instance, the related 3-(3-Hydroxyphenyl)propanoic acid exhibits λ_max at approximately 217 nm and 276 nm in ethanol (B145695), which are indicative of the aromatic π→π* transitions.

Chromatographic Separation and Purification Protocols for this compound

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the analysis and purification of phenolic compounds like this compound. A typical HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with a small amount of acid, such as acetic or formic acid, to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at the λ_max of the compound. The development of HPLC methods for the analysis of phenolic acids and their esters often involves optimizing the mobile phase composition, gradient profile, and flow rate to achieve good separation from other components in the mixture. researchgate.netoup.commdpi.comnih.gov

Gas Chromatography (GC): GC is another suitable technique for the analysis of volatile or semi-volatile compounds like this compound. The compound may require derivatization, such as silylation, to increase its volatility and thermal stability, although direct analysis is also possible. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would typically be used. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. Mass spectrometry is often coupled with GC (GC-MS) for definitive identification of the separated components based on their mass spectra and retention times. nih.govresearchgate.net

The purification of this compound from a synthesis mixture can be achieved using column chromatography on silica (B1680970) gel, with a solvent system such as n-hexane/ethyl acetate. rsc.org

Computational Chemistry and Theoretical Investigations of Ethyl 3 3 Hydroxyphenyl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. rasayanjournal.co.in For Ethyl 3-(3-hydroxyphenyl)propanoate, these calculations would typically yield information on:

Molecular Geometry: The optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, and energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. rasayanjournal.co.in

Reactivity Descriptors: Calculation of global reactivity descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness. Local reactivity descriptors, such as Fukui functions, could predict the most likely sites for electrophilic, nucleophilic, and radical attacks. rasayanjournal.co.in

Despite the availability of these theoretical methods frontiersin.orgscirp.orgsemanticscholar.orgnih.gov, no specific studies applying them to determine the electronic structure and reactivity of this compound have been found. Public databases provide basic computed properties for the related compound 3-(3-hydroxyphenyl)propanoate, but not the in-depth analysis required. nih.gov

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational landscape of a molecule. patsnap.compatsnap.com For this compound, an MD study would involve:

Conformational Sampling: Simulating the molecule's movement in a solvent (e.g., water) to explore its different spatial arrangements (conformers).

Energy Landscapes: Calculating the potential energy of different conformers to identify the most stable, low-energy states.

Structural Dynamics: Analyzing the flexibility of the molecule, including the rotation around its single bonds, such as the ethyl ester and the propanoate chain.

While MD simulations are widely used for various esters and phenolic compounds nih.govmdpi.com, there is no published research that specifically details the conformational analysis of this compound.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational methods can be employed to map out the potential chemical reactions a molecule can undergo. This involves:

Pathway Identification: Proposing plausible reaction mechanisms for transformations, such as hydrolysis of the ester, oxidation of the phenol (B47542) group, or other metabolic pathways.

Transition State Searching: Locating the high-energy transition state structures that connect reactants to products.

Activation Energy Calculation: Determining the energy barrier (activation energy) for each proposed reaction step. This helps in predicting the feasibility and rate of a reaction.

Methodologies for reaction pathway analysis using both quantum mechanics and machine learning are advancing. researchgate.net However, specific studies elucidating the transformation pathways and analyzing the transition states for this compound are absent from the scientific literature.

Structure-Activity Relationship Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Developing a QSAR model for this compound and its analogues would require:

A Dataset of Analogues: A collection of structurally similar molecules with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Computing various molecular descriptors (e.g., steric, electronic, hydrophobic) for each analogue.

Model Building and Validation: Using statistical methods to build a mathematical equation linking the descriptors to the activity. The model's predictive power would then be rigorously validated. nih.govnih.gov

Although QSAR is a common technique in drug design and toxicology for classes of compounds like phenolics and esters, no specific QSAR studies featuring this compound as a primary compound or part of a larger dataset were identified.

Exploration of Biological and Biotransformation Aspects of Ethyl 3 3 Hydroxyphenyl Propanoate

Enzymatic Transformations of Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328) in Biological Systems

The primary enzymatic transformation that Ethyl 3-(3-hydroxyphenyl)propanoate is expected to undergo in biological systems is hydrolysis. This reaction is catalyzed by a broad class of enzymes known as esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are ubiquitous in mammals and microorganisms. The hydrolysis of the ethyl ester bond yields 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) and ethanol (B145695).

While direct studies on the enzymatic resolution of this compound are not extensively documented, research on structurally similar compounds provides insight. For instance, the enzymatic hydrolysis of the isomeric compound, ethyl 3-hydroxy-3-phenylpropanoate, has been studied using various hydrolases like Pig Liver Esterase (PLE) and lipases from Pseudomonas sp and Candida rugosa (CRL) to achieve kinetic resolution of its enantiomers. researchgate.netscielo.brscielo.br

Conversely, the formation of the ethyl ester from its corresponding acid can occur via enzymatic catalysis, particularly in fermentation processes. Lipases and esterases from microorganisms such as Saccharomyces cerevisiae and Lactobacillus spp. can catalyze the transesterification where ethanol acts as a nucleophile, leading to the formation of the ethyl ester. evitachem.com This reaction proceeds through a tetrahedral intermediate stabilized by the enzyme's active site. evitachem.com

Investigation of Potential Metabolic Pathways for this compound

Upon entering a biological system, this compound is likely rapidly hydrolyzed to its constituent acid, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA). Therefore, the metabolic pathways of 3-HPPA are of primary relevance. 3-HPPA is recognized as a significant metabolite produced by human gut microflora from the breakdown of dietary polyphenols. nih.govhmdb.ca

Microbial Origin and Further Metabolism: The gut microbiome, particularly species of Clostridium, Escherichia, and Eubacterium, metabolizes complex polyphenols like flavonoids (e.g., quercetin) and phenolic acids (e.g., caffeic acid) into simpler phenolic compounds, including 3-HPPA. hmdb.canih.gov This compound is an intermediate in broader phenylalanine metabolism pathways. morf-db.orgecmdb.ca

Further degradation of 3-HPPA has been characterized in soil bacteria, which can serve as a model for microbial catabolism. In Rhodococcus globerulus, a gene cluster known as the hpp operon is responsible for the degradation of 3-HPPA. nih.gov This pathway involves the following key steps:

Hydroxylation: The compound is first hydroxylated. The hppA gene product shows homology to hydroxylases. nih.gov

Ring Cleavage: The aromatic ring is then cleaved by an extradiol dioxygenase, an enzyme encoded by the hppB gene. nih.gov

Further Degradation: The resulting product is processed by a hydrolase, encoded by hppC, to enter central metabolic pathways. nih.gov

The genes for this pathway were shown to be expressed when the bacterium was grown on 3-HPPA. nih.gov

| Aspect | Description | Key Microorganisms/Genes | Source |

|---|---|---|---|

| Precursors | Dietary polyphenols, including flavonoids (quercetin) and caffeic acid. | N/A | hmdb.canih.gov |

| Formation | Metabolite formed by human gut microflora. | Clostridium, Escherichia, Eubacterium | hmdb.ca |

| Degradation Pathway | A catabolic pathway involving hydroxylation and subsequent aromatic ring cleavage. | Rhodococcus globerulus (hpp operon: hppA, hppB, hppC) | nih.gov |

In Vitro and In Vivo Models for Assessing Interactions with Biological Macromolecules

Direct experimental data on the interaction of this compound with biological macromolecules is limited. However, extensive research has been conducted on its primary metabolite, 3-HPPA, using various models.

In Vitro Models:

Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is a widely used model for studying intestinal drug absorption. Studies have shown that 3-HPPA is actively absorbed via the monocarboxylic acid transporter (MCT). hmdb.ca

Isolated Rat Aorta: This model is used to assess the vasoactive properties of compounds. Research has demonstrated that 3-HPPA induces endothelium-dependent relaxation of pre-contracted rat aortic rings. nih.govmedchemexpress.com This effect is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the release of nitric oxide (NO). medchemexpress.com

In Vivo Models:

Rat Models: Animal studies, particularly using spontaneously hypertensive rats (SHR), have been employed to evaluate the physiological effects of 3-HPPA. Intravenous administration of 3-HPPA was found to decrease arterial blood pressure in these rats, confirming its antihypertensive potential observed in in vitro models. nih.govmedchemexpress.com

| Model Type | Specific Model | Key Finding | Source |

|---|---|---|---|

| In Vitro | Caco-2 Cell Monolayers | Demonstrated active absorption via the monocarboxylic acid transporter (MCT). | hmdb.ca |

| In Vitro | Isolated Rat Aorta Rings | Showed dose-dependent vasorelaxation through an endothelium-dependent NO mechanism. | nih.govmedchemexpress.com |

| In Vivo | Spontaneously Hypertensive Rats (SHR) | Confirmed the ability of 3-HPPA to lower arterial blood pressure. | nih.govmedchemexpress.com |

Comparative Analysis with Structurally Related Biologically Active Compounds

The biological profile of this compound can be understood by comparing it with structurally related molecules.

3-(3-hydroxyphenyl)propanoic acid (3-HPPA): As its primary metabolite, 3-HPPA is the most relevant comparator. Unlike its ester precursor, 3-HPPA is demonstrably bioactive, possessing vasorelaxant and antihypertensive properties. nih.gov This suggests that the ethyl ester likely acts as a prodrug, releasing the active acidic form after enzymatic hydrolysis.

Aryl Propionic Acid Derivatives: This broad class of compounds, which includes well-known NSAIDs like ibuprofen, is characterized by an aryl group attached to a propionic acid moiety. orientjchem.org Various derivatives have been synthesized and tested, revealing a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-convulsant, and anticancer effects. orientjchem.org This highlights the therapeutic potential of the aryl propionic acid scaffold.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Recent studies have explored derivatives where an amino linker connects the phenyl and propanoic acid parts. These compounds have shown potent, structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens and pathogenic Candida species. nih.gov This indicates that modifications to the propanoic acid structure can yield compounds with entirely different biological targets.

Positional Isomers: The isomer Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl melilotate, is noted for its use as a flavoring agent and has a distinct physical description as a white solid with a slight spicy aroma. nih.gov This contrasts with the known biological activities of the meta-hydroxy metabolite, underscoring how the position of the hydroxyl group on the phenyl ring can significantly influence the compound's properties and function.

| Compound | Key Structural Feature | Noted Biological Activity/Use | Source |

|---|---|---|---|

| This compound | Ethyl ester of 3-HPPA | Likely a prodrug to the active 3-HPPA. | - |

| 3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) | Carboxylic acid, meta-hydroxyl group | Antihypertensive, vasorelaxant. | nih.govmedchemexpress.com |

| General Aryl Propionic Acids | Aryl group attached to propionic acid | Anti-inflammatory, analgesic, anticancer. | orientjchem.org |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Amino linker, para-hydroxyl group | Antimicrobial against multidrug-resistant pathogens. | nih.gov |

| Ethyl 3-(2-hydroxyphenyl)propanoate | Positional isomer (ortho-hydroxyl group) | Flavoring agent. | nih.gov |

Future Directions and Emerging Research Avenues for Ethyl 3 3 Hydroxyphenyl Propanoate

Development of Novel Synthetic Routes for Industrial Scale Production of Ethyl 3-(3-hydroxyphenyl)propanoate (B1234328)

The transition from laboratory-scale synthesis to cost-effective and environmentally friendly industrial production is a critical step in the lifecycle of any commercially valuable chemical. For Ethyl 3-(3-hydroxyphenyl)propanoate, research is increasingly focused on developing novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

A significant area of development is the use of biocatalysis. Enzymatic methods, particularly those employing lipases, are showing great promise for the synthesis of this and related esters. nih.govchemiehoch3.deresearchgate.net Lipases can catalyze esterification and transesterification reactions with high selectivity under mild conditions, which reduces energy consumption and the formation of unwanted byproducts. researchgate.net For instance, research has demonstrated the kinetic resolution of similar compounds using lipase-catalyzed transesterification, a process that can yield optically pure enantiomers. chemiehoch3.de This is particularly important for pharmaceutical applications where specific stereoisomers are often required. The development of robust and reusable immobilized enzymes is a key factor in making these biocatalytic processes economically viable on an industrial scale.

Another promising avenue is the exploration of catalytic hydrogenation of precursor molecules. For example, the hydrogenation of (E)-Ethyl 3-(3-hydroxyphenyl)acrylate using a palladium on carbon (Pd/C) catalyst is a known method to produce this compound. chemiehoch3.de Future research in this area will likely focus on developing more efficient and selective catalysts, potentially using earth-abundant metals to reduce costs and environmental impact. The optimization of reaction parameters such as pressure, temperature, and solvent systems will also be crucial for maximizing yield and purity on an industrial scale.

The table below summarizes some of the key parameters for the hydrogenation of a precursor to this compound, illustrating the type of data that is critical for process optimization.

| Parameter | Value | Reference |

| Substrate | (E)-Ethyl 3-(3-hydroxyphenyl)acrylate | chemiehoch3.de |

| Catalyst | 10% Pd/C (50% water-wet) | chemiehoch3.de |

| Pressure | 140 psi | chemiehoch3.de |

| Solvent | Ethanol (B145695) | chemiehoch3.de |

Further advancements in flow chemistry are also expected to play a significant role in the industrial production of this compound. Continuous flow reactors offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher throughput and automation.

Exploration of Unconventional Applications of this compound

While this compound has found its place in certain industries, there is a growing interest in exploring its potential in unconventional applications. This exploration is largely driven by the biological activities observed in its parent compound, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), and other related phenolic structures.

One of the most promising areas of future research is in the field of biomedicine. The parent acid, 3-HPPA, a microbial metabolite of dietary polyphenols, has been shown to possess various biological activities. chemiehoch3.de Given this, this compound could be investigated as a prodrug of 3-HPPA, potentially offering advantages in terms of bioavailability and pharmacokinetics. Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to have potential as scaffolds for the development of antimicrobial and anticancer agents. numberanalytics.comnih.gov This suggests that this compound could serve as a valuable starting material or building block for the synthesis of novel therapeutic agents.

The material science and polymer chemistry sectors also present untapped opportunities. The phenolic hydroxyl group and the ester functionality of this compound make it a potential monomer for the synthesis of novel polyesters and other polymers. These polymers could possess unique properties, such as enhanced biodegradability or specific thermal and mechanical characteristics, making them suitable for a range of applications from packaging to biomedical devices.

The table below highlights some of the potential unconventional applications for this compound based on the known activities of its parent acid and related compounds.

| Potential Application Area | Rationale |

| Pharmaceuticals | Prodrug for 3-HPPA; scaffold for antimicrobial and anticancer drug development. numberanalytics.comnih.gov |

| Polymer Chemistry | Monomer for the synthesis of novel biodegradable or functional polyesters. |

| Agrochemicals | Investigation as a potential plant growth regulator or a starting material for new pesticides. |

Integration of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity and Properties

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. For a compound like this compound, these computational tools can significantly accelerate the discovery of new applications and the optimization of its synthesis and use.

One of the key applications of AI and ML is in the prediction of chemical reactivity and properties. nih.govrsc.orguni-muenster.de By training algorithms on large datasets of chemical reactions and molecular properties, it is possible to develop models that can predict the outcome of a reaction, including yield and the formation of byproducts, with a high degree of accuracy. uni-muenster.de For this compound, this could mean predicting its reactivity with different reagents, helping to design more efficient synthetic routes or to anticipate potential degradation pathways.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which are a form of machine learning, can be developed to predict the biological activity of this compound and its derivatives. nih.govnih.gov These models use molecular descriptors to correlate the chemical structure of a compound with its biological effect. By developing a QSAR model for this class of compounds, researchers could virtually screen large libraries of potential derivatives to identify those with the highest probability of being active as, for example, antimicrobial or anticancer agents. This in silico screening can save significant time and resources compared to traditional experimental screening.

The table below outlines how AI and ML can be applied to accelerate research on this compound.

| AI/ML Application | Potential Impact on Research |

| Reaction Prediction | Optimization of synthetic routes by predicting reaction yields and identifying optimal conditions. uni-muenster.de |

| Property Prediction | Estimation of physical, chemical, and biological properties, reducing the need for extensive experimental testing. nih.govrsc.org |

| QSAR Modeling | Virtual screening of derivatives to identify promising candidates for specific biological applications. nih.govnih.gov |

| De Novo Design | Generation of novel molecular structures based on this compound with desired properties. |

Sustainability Considerations in the Research and Utilization of this compound

In the modern chemical industry, sustainability is no longer a niche concern but a central tenet of responsible research and development. For this compound, a holistic approach to sustainability, encompassing its entire lifecycle, is crucial for its long-term viability.

A key aspect of this is the development of a circular economy for this and other fine chemicals. chemiehoch3.denih.govrenewablematter.eu This involves designing processes where waste is minimized, and products and materials are reused and recycled. For this compound, this could mean developing methods for its recovery and reuse from industrial processes or designing it into products from which it can be easily reclaimed.

The use of renewable feedstocks is another critical component of a sustainable approach. nih.govgoogle.com The parent acid, 3-(3-hydroxyphenyl)propanoic acid, can be derived from the microbial metabolism of dietary polyphenols, which are abundant in nature. chemiehoch3.de Research into the efficient, large-scale production of 3-HPPA from renewable biomass sources could provide a sustainable alternative to fossil fuel-based starting materials.

The principles of green chemistry should also guide all future research and utilization of this compound. This includes using less hazardous chemical syntheses, designing for energy efficiency, and using safer solvents and auxiliaries. patsnap.com

The table below summarizes the key sustainability considerations for this compound.

| Sustainability Aspect | Key Considerations |

| Circular Economy | Designing for recyclability and reuse; minimizing waste in production and application. chemiehoch3.denih.govrenewablematter.eu |

| Renewable Feedstocks | Utilizing biomass-derived 3-hydroxyphenyl)propanoic acid as a starting material. nih.govgoogle.com |

| Life Cycle Assessment (LCA) | Evaluating the environmental impact of different production routes. nih.govntnu.nomdpi.comdtu.dk |

| Green Chemistry | Adherence to the 12 principles of green chemistry in all research and production activities. patsnap.com |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(3-hydroxyphenyl)propanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 3-(3-hydroxyphenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Key variables include temperature (60–80°C), solvent choice (e.g., dry toluene), and molar ratios. For example, highlights esterification methods for structurally similar trichlorophenylpropanoates, where refluxing with ethanol yielded 65–75% product . Side reactions, such as hydroxyl group oxidation, can occur if oxidizing agents (e.g., KMnO₄) are present, necessitating inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR identifies the ester ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 6.7–7.2 ppm). provides InChI data for stereoisomers, emphasizing the need for ¹³C NMR to confirm carbonyl (δ 170–175 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 208.24 g/mol for C₁₁H₁₄O₃) and fragmentation patterns .

- IR : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H) .

Q. How does the hydroxyl group at the 3-position influence the compound’s stability and reactivity?

The phenolic hydroxyl group increases susceptibility to oxidation and hydrogen bonding. Stability studies (e.g., TGA/DSC) show decomposition above 200°C in inert atmospheres . In acidic conditions, the hydroxyl group may undergo sulfonation or halogenation (e.g., SOCl₂ → Cl substitution) . Comparative studies in note that hydroxylated esters exhibit lower thermal stability than non-hydroxylated analogs .

Advanced Research Questions

Q. What catalytic systems enhance stereoselective synthesis of this compound derivatives?

Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-based catalysts) can achieve enantiomeric excess (ee) >90% for β-hydroxy esters. describes thienylpropanoate synthesis via organocatalytic aldol reactions, where proline derivatives provided 85% ee . Transition-metal catalysts (e.g., Ru or Pd) are also viable for cross-coupling reactions at the aromatic ring .

Q. How do computational models predict the compound’s interaction with biological targets?

Docking studies (AutoDock Vina) and MD simulations reveal affinity for enzymes like cyclooxygenase-2 (COX-2) due to hydrogen bonding between the hydroxyl group and Arg120/His90 residues. highlights similar indole derivatives binding to inflammatory mediators with ΔG ≈ -8.5 kcal/mol . QSAR models further correlate substituent electronegativity with bioactivity .

Q. What mechanistic insights explain contradictory data in reductive vs. oxidative degradation pathways?

Reductive pathways (e.g., LiAlH₄) cleave the ester to 3-(3-hydroxyphenyl)propanol, while oxidative degradation (e.g., KMnO₄) generates 3-hydroxybenzoic acid. demonstrates that heterogeneous metal catalysts (e.g., Pt/C) stabilize intermediates via hydrogenolysis, preventing over-oxidation . Competing pathways depend on solvent polarity: protic solvents favor oxidation, while aprotic solvents stabilize radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.